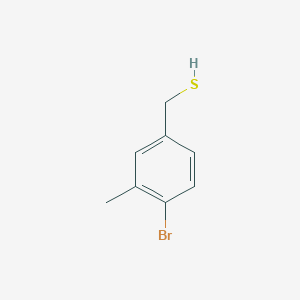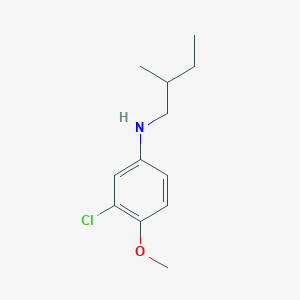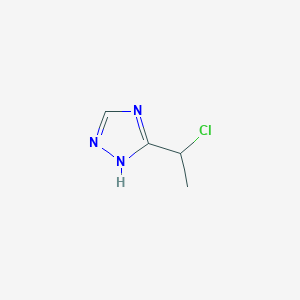
(4-Bromo-3-methylphenyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3-methylphenyl)methanethiol is an organic compound with the molecular formula C₈H₉BrS and a molecular weight of 217.13 g/mol . It is characterized by a bromine atom and a methyl group attached to a benzene ring, with a methanethiol group (-CH₂SH) at the para position relative to the bromine atom. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-methylphenyl)methanethiol can be achieved through the bromomethylation of thiols. A common method involves the use of paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as reagents . This method is advantageous as it minimizes the generation of highly toxic byproducts. The reaction typically proceeds under mild conditions, making it efficient and practical for laboratory-scale synthesis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-3-methylphenyl)methanethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding hydrocarbons.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed:
Substitution: Formation of iodinated or other halogenated derivatives.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of corresponding hydrocarbons.
Scientific Research Applications
(4-Bromo-3-methylphenyl)methanethiol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of functionalized materials for various industrial applications.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methylphenyl)methanethiol involves its reactivity towards electrophiles and nucleophiles. The bromine atom and the thiol group provide sites for chemical reactions, allowing the compound to participate in various organic transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
(4-Bromo-3-methylphenyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(4-Bromo-3-methylphenyl)acetic acid: Contains a carboxylic acid group instead of a thiol group.
Uniqueness: (4-Bromo-3-methylphenyl)methanethiol is unique due to the presence of both a bromine atom and a thiol group, which confer distinct reactivity and functional properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .
Properties
Molecular Formula |
C8H9BrS |
|---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
(4-bromo-3-methylphenyl)methanethiol |
InChI |
InChI=1S/C8H9BrS/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3 |
InChI Key |
UBAMFTQKJZJQDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CS)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-2-{[(1-hydroxypropan-2-yl)amino]methyl}phenol](/img/structure/B13269081.png)

![5-(Propan-2-yl)-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13269085.png)

![2-[Amino(cyclopropyl)methyl]-4-methylphenol](/img/structure/B13269096.png)
![N-[1-(3-chloro-4-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B13269100.png)
![6-(3-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B13269104.png)

![Methyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate](/img/structure/B13269117.png)
![3-[(Piperidin-3-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13269125.png)
![2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine](/img/structure/B13269131.png)


